molecular formula C12H10FN5 B2886729 1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 936758-09-7

1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2886729
CAS No.: 936758-09-7
M. Wt: 243.245
InChI Key: KOOACUORTLTUSH-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Molecular Probes for A2A Adenosine Receptor

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, akin to the compound , have demonstrated high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These compounds have been functionalized for use as molecular probes in studying A2A AR, highlighting their potential in the development of pharmacological tools for neurological research (Kumar et al., 2011).

Antibacterial and Antifungal Activities

Derivatives of pyrazolo[3,4-d]pyrimidin have been synthesized and evaluated for their bioactivities, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research underscores the compound's utility in the discovery of new therapeutic agents with potential applications in combating microbial infections and cancer (Titi et al., 2020).

Anti-Mycobacterial Activity

Studies on pyrazolo[1,5-a]pyrimidines have reported them as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis. This work emphasizes the compound's relevance in addressing global health challenges posed by tuberculosis, through the design and synthesis of novel analogues (Sutherland et al., 2022).

Corrosion Inhibition

Heterocyclic derivatives based on pyrazolo[3,4-d]pyrimidin have demonstrated efficacy as corrosion inhibitors, offering protection for steel surfaces in acidic environments. This application is of particular interest in the field of materials science, providing insights into the preservation of metal infrastructure (Hameed et al., 2020).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing significant promise as therapeutic agents for treating cancer and inflammation. This line of research contributes to the ongoing search for more effective and targeted treatments for various diseases (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit various kinases . These kinases play crucial roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.

Mode of Action

Pyrazolo[3,4-d]pyrimidines, a class of compounds to which it belongs, are known to mimic the adenine ring of atp, allowing them to bind to the hinge region in kinase active sites . This binding can inhibit the activity of the kinase, leading to alterations in the downstream signaling pathways.

Biochemical Pathways

For instance, they can affect the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and nuclear factor kappa B (NF-κB) pathways . These pathways regulate the activation, survival, and proliferation of cells.

Result of Action

Kinase inhibitors, like this compound, can lead to the inhibition of cell growth and induction of apoptosis . This can result in the reduction of tumor growth in cancerous cells.

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOACUORTLTUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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